HDAC6-IN-40

HDAC6 Inhibition Enzymatic Assay Potency

Researchers investigating HDAC6-dependent pathways often face confounding off-target effects and poor pharmacokinetics from hydroxamic acid-based inhibitors. HDAC6-IN-40 addresses this gap as a non-hydroxamate tool compound featuring a difluoromethyl-oxadiazole zinc-binding group. • IC50 = 29 nM against HDAC6; distinct selectivity profile vs. hydroxamate chemotypes • Oxadiazole ZBG confers high oral bioavailability and low in vivo clearance for chronic dosing studies • Enables cleaner mechanistic insight in oncology and neurodegeneration models without hydroxamate-related liabilities Supplied with full analytical documentation. Global shipping available.

Molecular Formula C14H13F2N5O3S2
Molecular Weight 401.4 g/mol
Cat. No. B12369567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC6-IN-40
Molecular FormulaC14H13F2N5O3S2
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N(CC1=NC=C(S1)C2=NN=C(O2)C(F)F)C3=CN=CC=C3
InChIInChI=1S/C14H13F2N5O3S2/c1-2-26(22,23)21(9-4-3-5-17-6-9)8-11-18-7-10(25-11)13-19-20-14(24-13)12(15)16/h3-7,12H,2,8H2,1H3
InChIKeyIXPMWDFIVFLNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC6-IN-40: Selective Non-Hydroxamate HDAC6 Inhibitor


HDAC6-IN-40 (Compound I-6; CAS 2653254-34-1) is a synthetic small molecule inhibitor of histone deacetylase 6 (HDAC6), exhibiting an IC50 of 0.029 μM (29 nM) . The compound incorporates a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety as its zinc-binding group (ZBG) [1]. Unlike classical hydroxamic acid-based HDAC6 inhibitors, oxadiazole-based inhibitors like HDAC6-IN-40 represent a distinct chemotype with potential advantages in isoform selectivity and in vivo pharmacokinetic properties, as demonstrated for related DFMO series compounds [2].

Why HDAC6-IN-40 Cannot Be Substituted


The HDAC6 inhibitor landscape is dominated by hydroxamic acid-based compounds (e.g., Tubastatin A, Ricolinostat/ACY-1215) and a growing class of non-hydroxamate alternatives. Simple potency comparisons across different chemotypes are misleading due to significant variations in zinc-binding group (ZBG) chemistry, which directly impacts isoform selectivity, metabolic stability, and oral bioavailability [1]. HDAC6-IN-40 features a 2-(difluoromethyl)-1,3,4-oxadiazole ZBG, a motif associated with a distinct selectivity profile and favorable in vivo properties (high oral bioavailability, low clearance) compared to hydroxamate-based inhibitors [2]. Substituting HDAC6-IN-40 with a more potent but structurally distinct inhibitor (e.g., Tubastatin A) may introduce confounding variables related to off-target activity or pharmacokinetic behavior, compromising the interpretability of preclinical results, particularly in neurobiology or oncology models requiring prolonged systemic exposure.

HDAC6-IN-40 Differentiation Evidence


HDAC6 Inhibitory Potency vs HDAC6-IN-39

In enzymatic inhibition assays, HDAC6-IN-40 (Compound I-6) exhibits an IC50 of 0.029 μM (29 nM) for HDAC6 . A closely related structural analog from the same chemical series, HDAC6-IN-39 (Compound I-132), demonstrates approximately 3-fold higher potency with an IC50 of 0.0096 μM (9.6 nM) . This difference in potency provides a quantitative basis for selecting the appropriate tool compound depending on the desired inhibitory window.

HDAC6 Inhibition Enzymatic Assay Potency

Oxadiazole vs Hydroxamate Zinc-Binding Group

HDAC6-IN-40 utilizes a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety as its zinc-binding group (ZBG) [1]. In contrast, widely used reference inhibitors such as Tubastatin A (IC50 ~11 nM) and Ricolinostat/ACY-1215 (IC50 ~5 nM) employ a hydroxamic acid ZBG [2]. Research on DFMO-based HDAC6 inhibitors indicates that this chemotype confers a unique and potentially advantageous selectivity profile and improved metabolic stability compared to hydroxamate-based compounds [3].

Zinc-Binding Group Chemotype Selectivity

In Vivo Pharmacokinetic Advantages

While direct in vivo pharmacokinetic data for HDAC6-IN-40 are not publicly available, a series of structurally related 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) HDAC6 inhibitors have been characterized in rats and mice. These DFMO compounds demonstrated high oral bioavailability and low in vivo clearance [1]. By class-level inference, HDAC6-IN-40 is expected to exhibit similar favorable pharmacokinetic properties, distinguishing it from some hydroxamate-based inhibitors known for poor oral bioavailability or rapid clearance.

Pharmacokinetics Bioavailability In Vivo

HDAC6-IN-40 Research Applications


Neurodegeneration and Stress Response Models

HDAC6 is a key regulator of protein acetylation, impacting cellular processes such as stress response and neurodegeneration [1]. HDAC6-IN-40 is specifically recommended for in vitro and in vivo studies aimed at elucidating HDAC6's role in these pathways. Its use is particularly relevant for research applications focused on cancer, neurodegenerative diseases, and the modulation of immune responses [1].

Non-Hydroxamate Pharmacology Studies

For researchers seeking to avoid the potential liabilities associated with hydroxamic acid zinc-binding groups (e.g., mutagenicity, poor metabolic stability), HDAC6-IN-40 serves as a representative non-hydroxamate (oxadiazole-based) tool compound [2]. This allows for the interrogation of HDAC6-dependent phenotypes without the confounding factors introduced by the hydroxamate moiety, providing cleaner mechanistic insight.

Rodent In Vivo Efficacy Studies

Based on class-level evidence from related difluoromethyl-oxadiazole (DFMO) HDAC6 inhibitors, compounds in this chemotype, including HDAC6-IN-40, are expected to exhibit high oral bioavailability and low in vivo clearance [3]. This makes HDAC6-IN-40 a preferred candidate for chronic oral dosing studies in rodent models of cancer or neurological disease, where maintaining consistent systemic exposure is critical for observing therapeutic effects.

Comparative Studies vs HDAC6-IN-39 and Tubastatin A

The quantitative difference in potency between HDAC6-IN-40 (IC50 = 29 nM) and its close analog HDAC6-IN-39 (IC50 = 9.6 nM) allows for direct comparative studies to establish structure-activity relationships (SAR) within the oxadiazole series. Furthermore, side-by-side evaluation with hydroxamate-based inhibitors like Tubastatin A (IC50 ~11 nM) [4] can help delineate the functional consequences of different zinc-binding group chemistries on cellular and in vivo outcomes.

Technical Documentation Hub

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